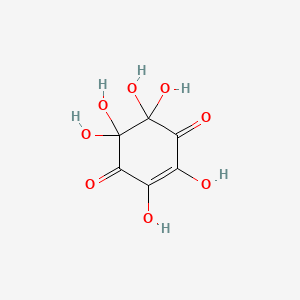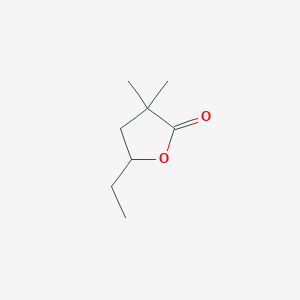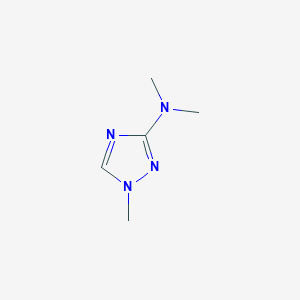
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Übersicht
Beschreibung
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is a chemical compound with the molecular formula C6H6O8 and a molecular weight of 206.11 . It is also known as rhodizonic acid dihydrate .
Synthesis Analysis
Anhydrous rhodizonic acid H2C6O6 is obtained by the fully reversible thermal dehydration of solid 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione, commonly known as rhodizonic acid dihydrate . Treatment of this compound with RbOH yields crystals of Rb2C6O6 .Molecular Structure Analysis
The oxocarbon dianion C6O62−, which is obtained from the reaction of 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione with RbOH, is shown to possess a flat, benzene-type structure, with C–C bonds shorter than expected for a non-aromatic ketonic-type structure .Chemical Reactions Analysis
The degradation of 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione by chlorine dioxide under conditions of industrial pulp bleaching generates rhodizonic acid (RhA) as a secondary chromophore . The reaction from DHBQ to RhA involves pentahydroxybenzene (PHB) as an intermediate .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Research has shown that 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione can be involved in various chemical transformations, yielding new cyclohexene derivatives. For example, Oda et al. (2003) describe its utility in Diels-Alder reactions and thermal decomposition reactions, indicating its potential as an intermediate in organic syntheses (Oda, Kawase, Okada, & Enomoto, 2003). Similarly, Meijere et al. (1986) explored its photooxidation to synthesize nonenolizable cyclohex-2-ene-1,4-diones, demonstrating its applicability in creating oxygen-functionalized cyclohexane and cyclohexene derivatives (Meijere, Kaufmann, & Erden, 1986).
Polymer Science
In polymer science, Jing and Hillmyer (2008) used a derivative of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione for toughening polylactide. This research highlights its role in enhancing the mechanical properties of polymers, particularly in improving toughness (Jing & Hillmyer, 2008).
Structural and Conformational Studies
Braga et al. (2001) investigated the solid-state structure and interconversion of rhodizonic acid derivatives, including 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione. This research provides insights into the structural aspects of these compounds and their behavior under different conditions (Braga, Cojazzi, Maini, & Grepioni, 2001).
Chemical Synthesis
Kanao and Oda (1984) demonstrated the generation and reactions of cyclohexene-1,4-diones, including derivatives of the compound . Their work underscores the reactive nature of these substances and their utility in synthesizing polycyclic 1,4-benzoquinones, which are important in various chemical syntheses (Kanao & Oda, 1984).
Eigenschaften
IUPAC Name |
2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9/h7-8,11-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVGUVIMWSHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(C(C1=O)(O)O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538817 | |
| Record name | 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione | |
CAS RN |
63183-44-8 | |
| Record name | 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)









